4-amino-6-bromo-3,4-dihydronaphthalen-1(2H)-one 4-amino-6-bromo-3,4-dihydronaphthalen-1(2H)-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC15934816
InChI: InChI=1S/C10H10BrNO/c11-6-1-2-7-8(5-6)9(12)3-4-10(7)13/h1-2,5,9H,3-4,12H2
SMILES:
Molecular Formula: C10H10BrNO
Molecular Weight: 240.10 g/mol

4-amino-6-bromo-3,4-dihydronaphthalen-1(2H)-one

CAS No.:

Cat. No.: VC15934816

Molecular Formula: C10H10BrNO

Molecular Weight: 240.10 g/mol

* For research use only. Not for human or veterinary use.

4-amino-6-bromo-3,4-dihydronaphthalen-1(2H)-one -

Specification

Molecular Formula C10H10BrNO
Molecular Weight 240.10 g/mol
IUPAC Name 4-amino-6-bromo-3,4-dihydro-2H-naphthalen-1-one
Standard InChI InChI=1S/C10H10BrNO/c11-6-1-2-7-8(5-6)9(12)3-4-10(7)13/h1-2,5,9H,3-4,12H2
Standard InChI Key WNTKOVQQVQGLNS-UHFFFAOYSA-N
Canonical SMILES C1CC(=O)C2=C(C1N)C=C(C=C2)Br

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound’s core structure consists of a bicyclic system with a ketone group at the 1-position, a bromine atom at the 6-position, and an amino group at the 4-position. The molecular formula is C₁₀H₁₀BrNO, with a molar mass of 240.1 g/mol . The presence of both electron-withdrawing (bromine) and electron-donating (amino) groups creates a unique electronic profile, influencing reactivity and intermolecular interactions.

Table 1: Key Physicochemical Parameters

PropertyValueSource
Molecular FormulaC₁₀H₁₀BrNO
Molar Mass240.1 g/mol
Density (Predicted)~1.5 g/cm³
Boiling PointNot reported
Melting PointNot reported
SolubilityLikely polar solvents

The density aligns with related brominated tetralones, such as 6-bromo-3,4-dihydronaphthalen-1(2H)-one (1.511 g/cm³) and 8-bromo-3,4-dihydro-2H-naphthalen-1-one (1.511 g/cm³) . The amino group may enhance solubility in polar solvents like ethanol or dimethylformamide compared to non-aminated analogs.

Synthetic Routes

Bromination of Aminated Tetralones

A plausible synthesis involves brominating a pre-existing aminated tetralone. For example, 6-bromo-3,4-dihydronaphthalen-1(2H)-one is synthesized via diazotization of 6-amino-1-tetralone using hydrobromic acid (HBr), sodium nitrite (NaNO₂), and copper(I) bromide (CuBr) . This Sandmeyer-type reaction could be adapted for introducing bromine at the 6-position of 4-amino-1-tetralone.

Key Reaction Steps:

  • Diazotization: Treatment of 4-amino-1-tetralone with NaNO₂ and HBr at low temperatures (0–5°C) generates a diazonium salt intermediate.

  • Bromination: Addition of CuBr facilitates bromide substitution at the 6-position, yielding 4-amino-6-bromo-3,4-dihydronaphthalen-1(2H)-one .

Alternative Approaches

  • Amination of Brominated Tetralones: Introducing the amino group after bromination via nucleophilic substitution or catalytic amination. For instance, 6-bromo-1-tetralone could undergo amination at the 4-position using ammonia or amines under high-pressure conditions.

  • Stereoselective Synthesis: The (R)-enantiomer of this compound (CAS 1344411-88-6) has been documented , suggesting chiral resolution techniques or asymmetric catalysis may be employed to access enantiopure forms.

Applications in Organic Synthesis

Pharmaceutical Intermediates

Brominated tetralones are key precursors in drug discovery. For example:

  • Anticancer Agents: Bromine’s electron-withdrawing effects can enhance binding to biological targets, while the amino group enables further derivatization (e.g., amide formation) .

  • Central Nervous System (CNS) Drugs: The bicyclic structure mimics neurotransmitters, making such compounds candidates for psychotropic drug development .

Materials Science

  • Fluorescent Dyes: Amino and bromine groups can modulate electronic transitions, enabling applications in optoelectronics or bioimaging .

  • Coordination Chemistry: The amino group may act as a ligand for metal complexes, useful in catalysis or material coatings .

Future Research Directions

  • Pharmacological Profiling: Screen for bioactivity against cancer cell lines or microbial pathogens.

  • Stereochemistry Studies: Investigate the biological impact of the (R)- vs. (S)-enantiomers .

  • Green Synthesis: Develop catalytic methods to reduce reliance on hazardous reagents like CuBr .

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